molecular formula C16H22ClN3O B1682727 Tebuconazole CAS No. 107534-96-3

Tebuconazole

Cat. No. B1682727
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Description

Tebuconazole is a triazole fungicide used agriculturally to treat plant pathogenic fungi . It is a flexible fungicide that can be used for both curative and preventative fungus control . It works systemically, absorbing into the target plant to protect it against diseases .


Synthesis Analysis

Tebuconazole is synthesized using 4-chlorophenyl aldehyde and 3, 3-dimethyl-2-butanone as starting materials. The process involves condensation, hydrogenation, epoxidation, and ring-opening reactions .


Molecular Structure Analysis

The molecular formula of Tebuconazole is C16H22ClN3O . Its average mass is 307.818 Da and its monoisotopic mass is 307.145142 Da . The structure of Tebuconazole was optimized and the frequencies were calculated using Density Functional Theory (DFT) B3LYP .


Chemical Reactions Analysis

Tebuconazole is metabolized by the soil fungus Cunninghamella elegans. The metabolic process involves cytochrome P450 (CYP) and flavin-dependent monooxygenase . The metabolic pathway of tebuconazole by this fungus has been proposed .


Physical And Chemical Properties Analysis

Tebuconazole is a tertiary alcohol that is pentan-3-ol substituted by a 4-chlorophenyl, methyl, methyl, and a 1H-1,2,4-triazol-1-ylmethyl at positions 1, 4, 4, and 3 respectively . Its molar mass is 307.82 g/mol .

Safety And Hazards

Tebuconazole is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is very toxic to aquatic life . It poses potential hazards for humans due to its residues found in environmental samples and food .

Future Directions

Azole resistance in environmental Aspergillus spp. is a matter of grave clinical concern as the transfer of resistance from the environment to clinical settings is inevitable . There is a need for regular surveillance of pesticide use in agriculture, detection of triazole-resistant Aspergillus species in environmental and clinical settings, and development of new antifungal drugs .

properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
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Molecular Formula

C16H22ClN3O
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
Record name TEBUCONAZOLE
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
Record name Tebuconazole
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Product Name

Tebuconazole

Color/Form

Colorless crystals

CAS RN

107534-96-3, 80443-41-0
Record name Tebuconazole
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Record name Tebuconazole (unspecified)
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Record name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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Record name TEBUCONAZOLE
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Melting Point

105 °C
Record name TEBUCONAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 17.9 g (0.075 mole) of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mole) of 1,2,4-triazole in 30 ml of ethanol was heated in a bomb tube at 150° C. for 20 hours. The reaction solution was allowed to cool and was concentrated. The residue was dissolved in ether and the solution was washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue was chromatographed over a silica gel column (mobile phase: methylene chloride/ethyl acetate 1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentane-3-ol were obtained as a viscous oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 17 9 g (0.075 mol) of 2-(4-chloro-phenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mol) of 1,2,4-triazole in 30 ml of ethanol is heated at 150° C. in a bomb tube for 20 hours. The reaction solution is allowed to cool and is concentrated. The residue is dissolved in ether and the solution is washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue is chromatographed over a silica gel column (running agent: methylene chloride/ethyl acetate=1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentan-3-ol obtained as a viscous oil, which can be recrystallized from acetonitrile (melting point 102° to 104° C.).
[Compound]
Name
17
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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